molecular formula C20H17N5O2S B12154792 3-(4-methoxyphenyl)-1-methyl-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide

3-(4-methoxyphenyl)-1-methyl-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide

Cat. No.: B12154792
M. Wt: 391.4 g/mol
InChI Key: DAKOEAZJJDDHNG-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-1-methyl-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the thiazole moiety: This step might involve the reaction of a thioamide with a halogenated pyridine derivative.

    Coupling reactions: The final step could involve coupling the pyrazole and thiazole intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions could target the pyrazole or thiazole rings.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced analogs.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be studied as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: Studies on its binding affinity to various biological receptors.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Binding: It might interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the thiazole moiety.

    3-(4-methoxyphenyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-5-carboxamide: Lacks the thiazole ring.

Uniqueness

The presence of both the thiazole and pyrazole rings in 3-(4-methoxyphenyl)-1-methyl-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]-1H-pyrazole-5-carboxamide might confer unique biological activities and chemical properties, making it a compound of interest for further research.

Properties

Molecular Formula

C20H17N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H17N5O2S/c1-25-18(10-16(24-25)13-5-7-15(27-2)8-6-13)19(26)23-20-22-17(12-28-20)14-4-3-9-21-11-14/h3-12H,1-2H3,(H,22,23,26)

InChI Key

DAKOEAZJJDDHNG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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